4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of amino, chloro, and fluoro substituents on the bipyridine ring system, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules like bipyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluroxypyr: 2-[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid.
Picloram: 4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid.
Uniqueness
4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid is unique due to its specific substitution pattern on the bipyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds like fluroxypyr and picloram, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H6Cl2FN3O2 |
---|---|
Molekulargewicht |
302.09 g/mol |
IUPAC-Name |
4-amino-3-chloro-6-(6-chloropyridin-3-yl)-5-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H6Cl2FN3O2/c12-5-2-1-4(3-16-5)9-7(14)8(15)6(13)10(17-9)11(18)19/h1-3H,(H2,15,17)(H,18,19) |
InChI-Schlüssel |
QSWCXTGEYWBHEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.